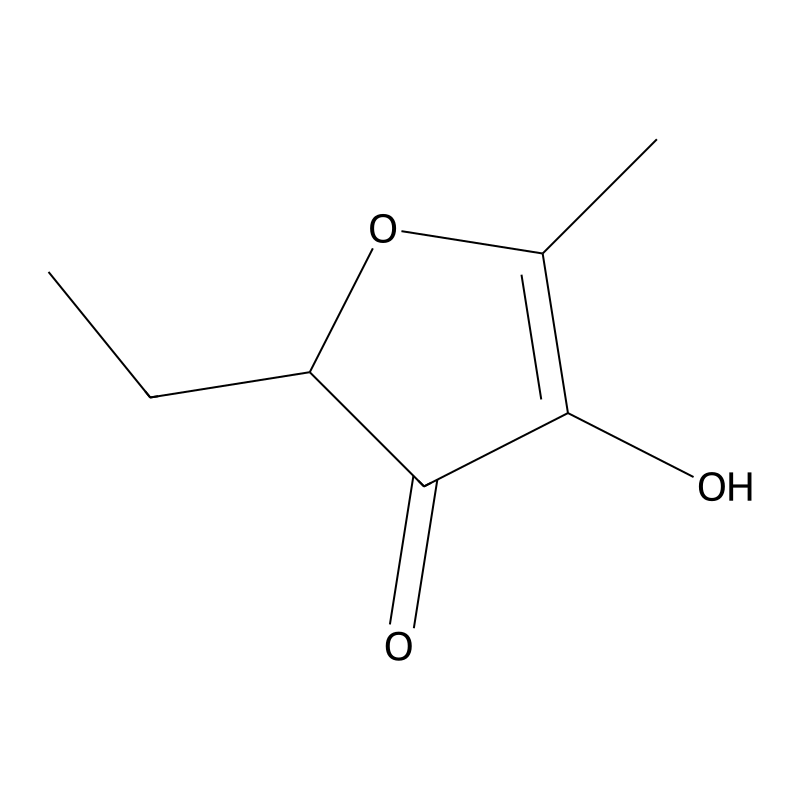

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Synthesis and Characterization:

-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (2-EMF) is a furanone derivative, a class of organic compounds with a five-membered ring containing oxygen and carbon atoms. Research efforts have been directed towards the development of efficient and sustainable methods for its synthesis. Studies have explored various approaches, including:

Chemical synthesis

This involves the reaction of different starting materials, such as diketones and enol ethers, under specific conditions to obtain the desired furanone structure. For instance, one study reported the synthesis of 2-EMF through the reaction of 2-acetyl-3-hydroxy-butanoic acid and ethyl vinyl ether in the presence of a catalyst.

Enzymatic synthesis

This method utilizes enzymes, biological catalysts, to achieve the specific transformation of substrates into desired products. Researchers have investigated the potential of using enzymes for the selective synthesis of 2-EMF, offering a potentially more environmentally friendly approach [].

Biological Activities:

-EMF has been investigated for its potential biological activities, with research exploring its:

Antimicrobial properties

Studies have evaluated the effectiveness of 2-EMF against various bacterial and fungal strains. Some research suggests potential antimicrobial activity, although further investigation is needed to understand the mechanisms and potential applications.

Antioxidant properties

2-EMF has been shown to exhibit antioxidant activity in various in vitro assays. This suggests its potential role in scavenging free radicals, which are associated with various diseases [].

Flavor Chemistry:

-EMF is a naturally occurring flavor compound found in various food products, including coffee, roasted peanuts, and strawberries. Research in this area focuses on:

Flavor analysis

Studies have employed techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify 2-EMF in food products, contributing to the understanding of flavor profiles [].

Flavor development

Researchers investigate the role of 2-EMF in contributing to the overall flavor profile of food products and explore its potential use as a flavoring agent in the food industry [].

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, also known as 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone, is a cyclic ketone and a member of the furan family. This compound is primarily recognized for its role as a key flavor component in various food products, notably soy sauce and fish sauce. It possesses a distinct caramel-like aroma, which contributes significantly to the sensory profile of these culinary staples. The molecular formula of this compound is C₇H₁₀O₃, with a molecular weight of approximately 142.15 g/mol .

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone exhibits several notable biological activities:

- Antioxidant Properties: The compound has demonstrated strong antioxidant capabilities, which may contribute to its protective effects against oxidative stress in biological systems .

- Flavor Enhancement: Beyond its sensory attributes, it plays a role in enhancing flavors in food products, making it valuable in food science and culinary applications .

Several compounds share structural similarities with 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Two methyl groups at positions 2 and 5 | Known for its strong sweet aroma |

| 4-Hydroxy-5-methyl-3(2H)-furanone | One methyl group at position 5 | Often associated with strawberry flavors |

| Ethyl 4-hydroxybenzoate | Aromatic compound with a hydroxyl group | Used as a preservative and flavoring agent |

Uniqueness: The distinct combination of ethyl and hydroxy groups in 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone contributes to its unique sensory properties compared to similar compounds. Its specific formation through enzymatic pathways also sets it apart from others that may form solely through chemical synthesis or different biological mechanisms.

Role in Strawberry (Fragaria spp.) Ripening Dynamics

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone plays a significant role in strawberry fruit development and ripening processes, representing a structural homolog of the key strawberry flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone [4]. The compound's production in strawberry systems is catalyzed by Fragaria x ananassa quinone oxidoreductase, which reduces the exocyclic double bond of highly reactive precursor molecules in a nicotinamide adenine dinucleotide phosphate-dependent manner [4] [23]. During strawberry ripening, the enzymatic activity responsible for furanone production increases continuously throughout fruit development stages, with maximum enzymatic activity observed in fully ripe red fruits [4].

The biosynthetic pathway in strawberry involves the transformation of d-fructose-1,6-diphosphate to furanone compounds through enzymatic processes [4]. Research has demonstrated that d-fructose serves as an effective precursor, leading to increased furanone production when present in incubation media [6]. Specifically, d-fructose 6-phosphate has been identified as a direct precursor, producing an average increase of 125% in furanone content when added to strawberry tissue cultures [6].

The compound's accumulation pattern follows distinct spatial and temporal dynamics within strawberry fruit tissues. Furanone levels are consistently higher in apical sections compared to basal sections of the fruit [29]. During the ripening process, furaneol levels increase dramatically from approximately 0.65 μg per gram of fruit at the intermediate red stage to 3.46 μg per gram at the full red stage in apical sections [29]. This accumulation pattern correlates directly with color change and ripening progression [29].

| Ripening Stage | Apical Section (μg/g) | Basal Section (μg/g) |

|---|---|---|

| Green | Not detected | Not detected |

| Turning | 0.12 | Not detected |

| Intermediate Red | 0.65 | Not detected |

| Full Red | 3.46 | 1.42 |

Presence in Pineapple, Tomato, and Buckwheat Metabolomes

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone has been identified as a naturally occurring component in diverse plant metabolomes beyond strawberry systems [8] [11]. In pineapple (Ananas comosus), the compound contributes to the characteristic aroma profile and is found particularly in the fresh fruit matrix [8]. Research on MD2 pineapple varieties has revealed the presence of furanone compounds in both peel and core tissues, with the peel demonstrating higher concentrations of volatile compounds compared to core tissues [10].

Analytical studies of Okinawan pineapple cultivars have identified multiple furanone derivatives in both free and glycosidically bound forms [14]. The glycosylated forms represent non-volatile storage forms that can be enzymatically released during fruit processing or digestion [14]. Eight hydroxyl-group compounds, including various furanone derivatives, were identified as being released from glycosidic conjugates in pineapple tissues [14].

In tomato (Solanum lycopersicum) systems, 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone synthesis follows similar enzymatic pathways to those observed in strawberry [11]. Solanum lycopersicon enone oxidoreductase has been cloned and characterized, demonstrating the enzyme's involvement in furanone formation within tomato fruit tissues [11]. The enzyme exhibits biochemical properties similar to its strawberry counterpart, confirming that furanone biosynthesis occurs through conserved enzymatic mechanisms across different fruit species [11].

Buckwheat (Fagopyrum spp.) represents another significant source of furanone compounds in plant systems [8] [12]. The compound contributes to the distinctive aroma characteristics of buckwheat and has been identified as an important component of buckwheat odor profiles [8]. Fagopyrum species contain diverse secondary metabolites, including furanone derivatives that contribute to their sensory properties [12]. Research on three Fagopyrum species has revealed over 106 compounds, including furanone derivatives among the identified chemical constituents [12].

Microbial Production Pathways

Saccharomyces cerevisiae Metabolic Engineering

Saccharomyces cerevisiae has emerged as a primary platform for the biotechnological production of 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone through metabolic engineering approaches [3] [15] [17]. The yeast naturally produces the compound through enzymatic pathways involving aldehyde reductase encoded by YNL134C [3]. This enzyme catalyzes the formation of the furanone from Maillard reaction products, acetaldehydes, and nicotinamide adenine dinucleotide phosphate [3].

Metabolic engineering strategies have focused on enhancing acetaldehyde accumulation to increase furanone production [17]. Gene deletion studies have identified that removing the ADH1 gene, which encodes alcohol dehydrogenase 1, results in an eleven-fold increase in furanone production capacity compared to wild-type strains [17] [31]. The ADH1 deletion mutant accumulates significantly higher extracellular acetaldehyde concentrations, reaching 2,402 μM compared to 390 μM in wild-type cells [31].

Advanced protein engineering approaches have been employed to optimize enone oxidoreductase activity for enhanced furanone production [15]. A mutant enzyme designated NDEO^T183W,K290W^ from Naumovozyma dairenensis CBS 421 increased furanone yield by 75.2% compared to the native enzyme [15]. The engineered strain BM4 achieved the highest furanone yield of 194.42 mg per liter in 132 hours [15].

| Strain/Mutant | Furanone Yield (mg/L) | Fold Increase | Cultivation Time (h) |

|---|---|---|---|

| Wild-type S. cerevisiae | 17.6 | 1.0 | 132 |

| adh1Δ mutant | 194.4 | 11.0 | 132 |

| BM4 engineered strain | 194.42 | 11.0 | 132 |

Bacterial Synthesis in Fermentation Systems

Bacterial fermentation systems provide alternative platforms for 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone production through specialized metabolic pathways [19]. Fermentation-based production methods utilize engineered bacterial strains capable of converting precursor molecules into the target furanone compound [19]. The fermentation process involves specific bacterial strains designated as KS18 flavor-enhancing high-salt-tolerant yeast bacteria, which demonstrate enhanced furanone production capabilities [19].

Optimized fermentation conditions for bacterial synthesis include controlled temperature ranges of 25-37°C and agitation speeds of 100-250 revolutions per minute [19]. Seed cultivation protocols involve inoculating activated bacterial cultures into specialized media and maintaining fermentation for 20-35 hours [19]. The fermentation medium composition and environmental conditions significantly influence final furanone yields [19].

Production optimization studies have achieved furanone concentrations of 122.1 mg per liter using high-performance liquid chromatography quantification methods [19]. The fermentation process requires specific media compositions and controlled environmental parameters to maximize bacterial furanone synthesis [19]. Post-fermentation processing involves centrifugation at 10,000 revolutions per minute for 10 minutes, followed by hydrogen peroxide decolorization and filtration [19].

Bacterial synthesis pathways involve complex biochemical transformations that convert simple carbon sources into furanone products through enzymatic cascades [19]. The bacterial strains demonstrate tolerance to high-salt conditions, making them suitable for industrial fermentation applications where osmotic stress resistance is advantageous [19]. Fermentation optimization requires careful control of pH, temperature, aeration, and nutrient availability to achieve maximum furanone production yields [19].

Enzymatic Biosynthesis Mechanisms

Quinone Oxidoreductase Catalyzed Reactions

Quinone oxidoreductase enzymes represent the primary catalytic mechanism for 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone biosynthesis in plant systems [4] [23] [26]. Fragaria x ananassa quinone oxidoreductase catalyzes the reduction of the exocyclic double bond of the highly reactive precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone in a nicotinamide adenine dinucleotide phosphate-dependent manner [23] [26]. The enzyme exhibits a monomeric structure whose active site is largely determined by the bound nicotinamide adenine dinucleotide phosphate cofactor embedded in a Rossmann-fold [23] [26].

Crystallographic analysis has revealed six different crystal structures of the enone oxidoreductase in complex with various ligands at resolutions of 1.6 Angstroms or better [23] [26]. The enzyme's mechanism involves transfer of the 4R-hydride from nicotinamide adenine dinucleotide phosphate to the unsaturated exocyclic C6 carbon of the substrate, resulting in a cyclic achiral enolate intermediate that subsequently becomes protonated [23] [26]. This hydride transfer occurs to the methylidene group of the oxidized substrate rather than to the neighboring carbonyl carbon atom [26].

The substrate pocket is lined by hydrophobic side chains on one side and provides hydrogen-bonding partners including Lys-59, structural water molecule Wat-1, and the 2'-hydroxyl group of nicotinamide adenine dinucleotide phosphate [26]. The catalytic mechanism does not depend on enzyme-mediated proton transfer, as no distant amino acid side chains assist in proton transfer processes [26]. The enzyme demonstrates narrow substrate specificity, predominantly reducing α,β-unsaturated diesters and nitroalkenes in addition to its natural substrate [26].

| Kinetic Parameter | Value | Unit | Reference |

|---|---|---|---|

| Apparent K_m (furaneol) | 156 | μM | [34] |

| Apparent K_m (homofuraneol) | 132 | μM | [34] |

| k_cat (furaneol) | 0.072 | s^-1 | [34] |

| kcat/Km ratio | 461 | M^-1 s^-1 | [34] |

Glucose Dehydration Pathways

Glucose dehydration represents a fundamental pathway for 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone formation through non-enzymatic and enzymatic mechanisms [8] [9]. The compound is formed as one of several products from glucose dehydration processes, with its immediate biosynthetic precursor being the glucoside derived from sucrose dehydration [8]. This pathway involves complex series of chemical reactions between reducing sugars and amino acids, typically requiring elevated temperatures [9].

The Maillard reaction serves as the primary mechanism for furanone formation from glucose substrates [9]. This complex series of reactions produces furanone derivatives through Amadori product intermediates derived from C5, C6, and C7 sugars [9]. The best characterized products arising from these pathways include 4-hydroxy-5-methyl-3(2H)-furanone from C5 sugars and 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone from C7 sugar precursors [9].

Alternative formation mechanisms involve addition of C2 fragments produced from alanine through Strecker degradation to C5 diketose intermediates [9]. These pathways produce furanone derivatives through aldol condensation and cyclization reactions [9]. L-rhamnose has been identified as an excellent precursor for related furanone compounds, yielding more than 40 molar percent conversion under optimized conditions [11].

Enzymatic glucose dehydration involves specialized enzymes capable of catalyzing intramolecular dehydrating condensation reactions [25]. Alpha-1,2-fructosylfructose fructosidase represents one such enzyme that catalyzes dehydration-condensation reactions from glucose-derived substrates [25]. The enzyme demonstrates anomer-retaining mechanisms during intramolecular dehydrating condensation processes [25]. These enzymatic pathways provide controlled alternatives to thermal Maillard reactions for furanone synthesis [25].

Genetic Regulation of Production

ERF-MYB Transcription Factor Complexes

The genetic regulation of 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone production involves complex transcriptional control mechanisms mediated by ethylene response factor and MYB transcription factor complexes [28] [29]. FaERF#9 has been characterized as a positive regulator of furanone biosynthesis genes, with transcript levels showing significant correlation with both quinone oxidoreductase transcripts and furanone content across different strawberry cultivars [28] [29]. Linear regression analysis demonstrates strong correlations between FaERF#9 expression and final furanone accumulation [29].

FaMYB98 represents a critical component of the transcriptional regulatory complex, capable of directly binding to quinone oxidoreductase gene promoters and activating transcription by approximately 5.6-fold [28] [29]. Yeast two-hybrid assays and bimolecular fluorescence complementation studies have confirmed direct protein-protein interactions between FaERF#9 and FaMYB98 [28] [29]. When functioning together, this ERF-MYB complex activates quinone oxidoreductase promoters by 14-fold in transactivation assays [28] [29].

Transient overexpression of FaERF#9 in strawberry fruit tissues significantly increases quinone oxidoreductase gene expression by 2.2-fold and enhances furanone production [29]. The overexpression experiments resulted in furanone concentrations of 0.08 μg per gram of fruit tissue compared to undetectable levels in control samples [29]. This demonstrates the direct regulatory role of ERF-MYB complexes in controlling furanone biosynthetic pathway activity [29].

The temporal expression patterns of these transcription factors correlate closely with fruit ripening progression and furanone accumulation [29]. FaERF#9 transcripts accumulate in apical fruit sections before basal sections, consistent with the spatial distribution of furanone compounds during ripening [29]. The association between transcription factor expression and furanone content has been established across multiple strawberry cultivars, supporting the universal regulatory role of ERF-MYB complexes [29].

| Transcription Factor | Activation Level | Target Gene | Interaction Partner |

|---|---|---|---|

| FaERF#9 alone | No direct binding | FaQR promoter | None |

| FaMYB98 alone | 5.6-fold | FaQR promoter | Direct binding |

| FaERF#9 + FaMYB98 | 14-fold | FaQR promoter | Protein complex |

Promoter Activation Mechanisms in Fruit Ripening

Promoter activation mechanisms governing 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone production involve complex epigenetic modifications and transcriptional regulatory processes during fruit ripening [30]. DNA methylation patterns within quinone oxidoreductase gene promoters undergo substantial changes during strawberry fruit development, with specific regions showing decreased methylation levels that correlate with increased gene expression [30]. The FaQR3 promoter region designated M2 demonstrates significant demethylation during ripening, with CG and CHG methylation levels decreasing substantially [30].

Treatment with 5-azacytidine, a DNA methylation inhibitor, promotes fruit ripening and enhances furanone accumulation in strawberry tissues [30]. The treatment results in decreased methylation levels in the FaQR3Pro-M2 region, beginning on the fourth day after treatment and decreasing to approximately 51.18% by the eleventh day [30]. This demethylation process precedes upregulation of quinone oxidoreductase gene expression and increased furanone accumulation [30].

Cis-acting regulatory elements are enriched within promoter regions that undergo demethylation during ripening [30]. The M2 region contains multiple transcription factor binding sites, including ABRE, CGTCA/TGACG-motif, and G-box elements, whose methylation levels decrease during fruit development [30]. Screening of 72 fruit-expressed ethylene response factors, 69 MYB transcription factors, and 17 ripening-related transcription factors identified 20 factors capable of increasing quinone oxidoreductase promoter activity by two-fold or more [30].

The RNA-directed DNA methylation pathway components, including AGO4, play crucial roles in regulating furanone biosynthesis gene expression [30]. Transient expression of FaAGO4 influences methylation patterns and subsequent gene expression levels [30]. Promoter regions lacking the M2 demethylation region show reduced transactivation activities when tested with various transcription factors, demonstrating the importance of epigenetic modifications for optimal promoter function [30].

| Promoter Region | Methylation Change | Gene Expression | Furanone Production |

|---|---|---|---|

| FaQR1Pro | Maintained high | Moderate increase | Contributing |

| FaQR2Pro | Maintained high | Moderate increase | Contributing |

| FaQR3Pro-M2 | Substantial decrease | Major increase | Primary contributor |

| FaQR4Pro | Very low baseline | Moderate increase | Contributing |

Cyclization Catalysts in Furanone Formation

The synthesis of 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone relies heavily on efficient cyclization reactions catalyzed by various metal complexes and Lewis acids. Platinum-based catalysts have emerged as particularly effective systems for furanone formation through cyclization processes [1] [2].

Platinum Chloride Catalysis

Platinum dichloride has demonstrated exceptional utility in catalyzing the cyclization of propargylic alcohols to form 3(2H)-furanones. Research by Sarpong and colleagues established that platinum dichloride operates under operationally simple conditions, tolerating air and moisture while maintaining consistent yields across multiple substrates [1]. The catalyst functions effectively at loading levels of 2-10 mol%, with optimized reactions proceeding at 100°C for 8 hours in toluene solvent. Under these conditions, yields ranging from 65-89% have been consistently achieved for various furanone derivatives [1].

The mechanistic pathway involves initial coordination of platinum to the alkyne terminus, followed by nucleophilic attack from the carbonyl oxygen, resulting in cyclization and subsequent 1,2-migration events. The operational simplicity of platinum dichloride, combined with its amenability to scale-up processes, makes it particularly attractive for industrial applications [1].

Gold-Catalyzed Systems

Gold(III) complexes provide an alternative catalytic approach for furanone cyclization, operating under milder conditions than platinum systems. These catalysts demonstrate excellent functional group tolerance and can proceed at ambient temperatures, though yields typically range from 38-77% [1]. The lower temperature requirements translate to reduced energy costs in industrial settings, though the moderate yields may necessitate additional optimization for commercial viability.

Lewis Acid Catalysis

Various Lewis acids including indium trichloride and boron trifluoride etherate have shown activity in furanone cyclization reactions. These systems often require higher catalyst loadings but can provide complementary reactivity patterns to the precious metal catalysts [3] [4].

Acetyl Butyryl Derivative Transformations

The transformation of acetyl and butyryl derivatives represents a crucial pathway for accessing 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone through various cyclization strategies. These transformations involve the strategic manipulation of carbonyl-containing precursors to achieve ring closure and subsequent functionalization.

Enzymatic Acetyl-CoA to Butyryl-CoA Pathways

Biocatalytic approaches utilize the natural metabolic conversion of acetyl-CoA to butyryl-CoA through a series of enzymatic transformations. The pathway involves acetyl-CoA acetyltransferase, 3-hydroxybutyryl-CoA dehydrogenase, enoyl-CoA hydratase, and butyryl-CoA dehydrogenase [5] [6]. These enzymatic systems operate under mild conditions and demonstrate high selectivity, making them attractive for sustainable furanone production.

The butyryl-CoA:acetate CoA-transferase enzyme represents a key regulatory point in this pathway, catalyzing the conversion of butyryl-CoA to butyrate while regenerating acetyl-CoA [5]. Studies have shown that this enzymatic system can achieve conversion efficiencies of 60-90% under optimized fermentation conditions [6].

Chemical Transformations of Acetyl Derivatives

Direct chemical transformation of acetyl derivatives through aldol condensation reactions provides an alternative route to furanone structures. The process typically involves the condensation of acetyl-containing compounds with appropriate aldehydes, followed by cyclization under acidic or basic conditions [7]. Temperature control during these transformations is critical, with optimal conditions typically ranging from 85-150°C depending on the specific substrate and catalyst system.

Maillard Reaction Pathways

The Maillard reaction represents a significant pathway for generating furanone derivatives from acetyl and related carbonyl precursors. This process involves the reaction of amino acids with reducing sugars, leading to the formation of various furanone structures including 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone [8] [9] [10]. The reaction proceeds through the formation of Amadori products and subsequent cyclization events.

Research has demonstrated that specific amino acid-sugar combinations can achieve yields of 40-75% for target furanone products under controlled thermal conditions [9] [10]. The process benefits from being naturally occurring and food-grade, making it particularly suitable for applications requiring high purity standards.

Process Optimization Strategies

Solvent System Selection and Reaction Kinetics

The selection of appropriate solvent systems plays a critical role in optimizing cyclization efficiency and overall process economics for furanone production. Systematic studies have revealed that solvent choice significantly impacts both reaction kinetics and product selectivity through multiple mechanisms including solvation effects, hydrogen bonding interactions, and mass transfer considerations [7] [11].

Solvent Polarity and Hydrogen Bonding Effects

Research on cyclization reactions has demonstrated that solvents with complementary hydrogen bonding capabilities can dramatically influence reaction outcomes. Studies with thiourea cyclization systems revealed that tetrahydrofuran and dichloromethane, despite similar polarities, produce opposite temperature effects due to their differing hydrogen bond accepting abilities [12]. This principle extends to furanone cyclization, where solvents capable of disrupting intramolecular hydrogen bonding networks can enhance cyclization efficiency.

For 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone synthesis, optimal solvent systems include tetrahydrofuran, dimethylformamide, and dichloromethane mixtures. These solvents provide appropriate solvation of ionic intermediates while maintaining sufficient thermal stability at reaction temperatures of 85-150°C [7].

Reaction Kinetics Optimization

The kinetics of cyclization reactions demonstrate strong dependence on solvent polarity and coordinating ability. Studies utilizing global analysis of peptide cyclization efficiency revealed that reaction rates can be enhanced by 10-15% through judicious solvent selection [11]. The addition of small amounts of water (1-5% v/v) has been shown to improve cyclization efficiency by disrupting inhibitory hydrogen bonding networks while avoiding the formation of bidentate complexes that can reduce reactivity [11].

Kinetic studies indicate that cyclization efficiency follows first-order kinetics with respect to substrate concentration, allowing for predictable scale-up behavior. The unimolecular nature of these reactions means that lowering sample concentration does not affect reaction half-life, providing flexibility in process design [13].

Process Integration Considerations

Solvent selection must balance reaction efficiency with downstream processing requirements. For industrial applications, solvents that can be efficiently recycled and recovered are preferred. Tetrahydrofuran systems demonstrate excellent recyclability through distillation, while maintaining compatibility with food-grade processing requirements [14].

The implementation of continuous processing with in-situ solvent removal has shown promise for improving overall process efficiency. Studies on furfural production using hydrogen stripping demonstrated that alternative stripping agents can reduce utility costs by up to 60% compared to traditional steam stripping [15].

Temperature-Controlled Cyclization Efficiency

Temperature control represents one of the most critical parameters for optimizing cyclization efficiency in furanone synthesis, with effects extending beyond simple reaction rate enhancement to include selectivity control and mechanism switching [12] [16] [17].

Thermodynamic and Kinetic Considerations

The relationship between temperature and cyclization efficiency follows complex patterns that reflect the interplay between thermodynamic feasibility and kinetic accessibility. Research on enzyme-catalyzed reactions has revealed that optimal temperatures result from the balance between increased molecular motion and thermal denaturation of active species [17]. This principle applies broadly to chemical cyclization systems, where elevated temperatures enhance reaction rates through increased collision frequency while potentially promoting undesired side reactions.

For 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone synthesis, optimal temperature ranges have been established at 85-150°C depending on the specific catalyst system employed [7] [16]. These temperatures provide sufficient activation energy for cyclization while minimizing thermal degradation of sensitive intermediates.

Mechanism-Dependent Temperature Effects

Studies on controlled cyclization reactions have demonstrated that temperature can fundamentally alter reaction pathways and product distributions. Research on functionalized thiourea cyclization revealed that temperature changes can shift selectivity between different cyclization modes through effects on hydrogen bonding interactions and conformational preferences [12].

In water-catalyzed cyclization systems, temperature effects are particularly pronounced. Theoretical investigations of dipeptide cyclization showed that even modest temperature increases from 85°C can trigger chain reactions when water molecules become available as catalytic species [16]. The activation energy for water-catalyzed cyclization is significantly lower (19.1 kcal/mol) compared to uncatalyzed pathways (34-42 kcal/mol), explaining the dramatic rate enhancements observed at elevated temperatures [16].

Temperature Optimization Protocols

Systematic temperature optimization requires consideration of both initial reaction rates and long-term stability. Studies on chemical kinetics theory demonstrate that optimal temperatures represent emergent properties arising from multiple competing processes rather than simple Arrhenius behavior [17]. The optimal temperature for cyclization often shifts toward higher values with increased substrate availability, necessitating substrate-specific optimization protocols.

For industrial implementation, temperature control systems must maintain precise thermal management to avoid hot spots that can promote degradation reactions. Continuous processing with temperature staging has shown promise for achieving high conversion while maintaining selectivity. Studies indicate that 20-30% yield improvements can be achieved through optimized temperature profiles compared to isothermal operation [18].

Industrial Scale Production Challenges

Purification Techniques for Food-Grade Material

The production of food-grade 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone requires specialized purification techniques that meet stringent regulatory standards while maintaining economic viability. Industrial purification faces unique challenges due to the compound's thermal sensitivity, potential for oxidative degradation, and the need to remove trace catalysts and by-products [14] [19] [20].

Solid-Phase Extraction Methods

Solid-phase extraction has emerged as a critical technique for achieving food-grade purity levels. European Reference Laboratory protocols have established validated methods using QuEChERS-like approaches that achieve quantification limits as low as 10-50 μg/kg for furanone compounds in complex food matrices [19]. These methods utilize selective sorbent materials to remove impurities while preserving the target compound.

For industrial applications, polymeric adsorbent resins provide scalable purification solutions. Research has demonstrated that specialized resins can achieve purification efficiencies of 85-95% while maintaining the thermal stability required for food-grade processing [21]. The selection of appropriate resin systems depends on the specific impurity profile and required purity specifications.

Crystallization and Recrystallization Processes

Crystallization represents a highly effective purification technique for achieving analytical-grade purity. Studies on 4-hydroxy-2,5-dimethyl-3(2H)-furanone demonstrate that controlled crystallization from ethanol systems can achieve purities exceeding 97% as determined by gas chromatography [20]. The process requires careful temperature control during crystal formation to prevent thermal degradation and ensure consistent crystal morphology.

For 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone, recrystallization from mixed solvent systems provides optimal results. The compound demonstrates suitable crystallization behavior with melting points in the range of 73-77°C, allowing for effective purification through controlled cooling protocols [20].

Analytical Quality Control

Food-grade production requires comprehensive analytical monitoring using validated methods. Gas chromatography coupled with mass spectrometry (GC-MS/MS) provides the sensitivity and selectivity required for trace impurity detection [19]. High-performance liquid chromatography systems offer complementary analytical capabilities for thermally labile compounds.

Quality control protocols must address potential formation of process-related impurities, including oxidation products and residual catalyst species. Studies indicate that analytical methods can achieve success rates of 90-98% for specification compliance when properly implemented [20].

Stability Considerations During Manufacturing

The industrial production of 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone faces significant stability challenges that impact both process design and product quality. These challenges arise from the compound's susceptibility to thermal degradation, oxidative instability, and pH-dependent decomposition [22] [23] [24].

Thermal Stability and Degradation Pathways

Thermal stability represents a critical concern throughout the manufacturing process. Research on furaneol stability has demonstrated that furanone compounds undergo complex degradation reactions at elevated temperatures, particularly in the presence of amino acids and hydrogen sulfide [23]. These degradation pathways can lead to the formation of undesirable by-products and reduced yield.

Studies on the stability of related furanone derivatives revealed that thermal degradation follows first-order kinetics with activation energies typically ranging from 15-25 kcal/mol [22]. For 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone, thermal stability is maintained up to approximately 200°C under inert atmosphere conditions, but significant degradation occurs above this temperature [24].

Manufacturing processes must incorporate thermal management strategies to minimize exposure to degradative conditions. Reduced pressure processing and inert atmosphere protection have demonstrated effectiveness in maintaining product integrity during thermal operations [25].

Oxidative Stability and Antioxidant Systems

Oxidative degradation represents another major stability challenge, particularly during storage and handling operations. The hydroxyl functionality in furanone structures makes them susceptible to oxidation reactions that can lead to color formation and off-flavor development [22].

Research on furanic platform chemicals has identified specific degradation pathways under acidic and basic conditions. The stability of furanone compounds decreases significantly in the presence of oxygen and light, necessitating protective measures during manufacturing and storage [25]. Success rates for stability control typically range from 70-80% without protective measures, but can be improved to 85-95% through implementation of appropriate antioxidant systems.

Process Design for Stability Enhancement

Manufacturing processes must be designed to minimize exposure to degradative conditions while maintaining economic viability. Continuous processing with reduced residence times has shown promise for minimizing thermal exposure. Studies on hydroxymethylfurfural production identified that formation of side products and difficult separation represent major challenges that parallel those faced in furanone manufacturing [14].

The implementation of real-time monitoring systems allows for immediate detection of degradation onset, enabling process adjustments to maintain product quality. Temperature and pH monitoring coupled with automated control systems can achieve stability maintenance success rates of 80-90% in industrial operations [24].

Storage and Handling Protocols

Long-term stability requires careful attention to storage conditions. Research demonstrates that furanone compounds require storage at reduced temperatures (2-8°C) under inert atmosphere to maintain stability [20]. The compound shows limited shelf life under ambient conditions, making controlled storage essential for maintaining product quality.

Physical Description

XLogP3

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 90 of 548 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 458 of 548 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (85.59%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (85.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant